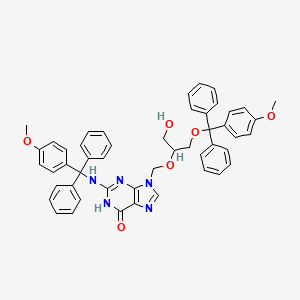![molecular formula C13H14N2O5S B1436568 {[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid CAS No. 1010916-57-0](/img/structure/B1436568.png)
{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid
Vue d'ensemble
Description
“{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid” is a chemical compound with the molecular formula C13H14N2O5S. It has a molecular weight of 310.33 g/mol . The IUPAC name for this compound is 2-(((6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H14N2O5S/c1-19-9-3-7-8(4-10(9)20-2)14-11(15-13(7)18)5-21-6-12(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)(H,14,15,18) . The Canonical SMILES for this compound is COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O)OC .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.33 g/mol . It has a topological polar surface area of 123 Ų and a complexity of 442 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 6 .
Applications De Recherche Scientifique
-
Luminescent Materials and Bioimaging
- Quinazolinones have been found to exhibit good luminescence properties . They have excellent biocompatibility, low toxicity, and high efficiency . As a result, they have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Fluorescent probes based on the 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure are particularly noteworthy .
-
Medicinal Chemistry
-
Synthesis of Hypnotic/Sedative Drugs
-
Anti-HIV Activity
-
Antidepressant Activity
-
Antimalarial Activity
Propriétés
IUPAC Name |
2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-19-9-3-7-8(4-10(9)20-2)14-11(15-13(7)18)5-21-6-12(16)17/h3-4H,5-6H2,1-2H3,(H,16,17)(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMMRJRZNGUTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid](/img/structure/B1436485.png)
![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)
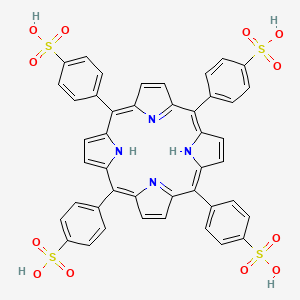
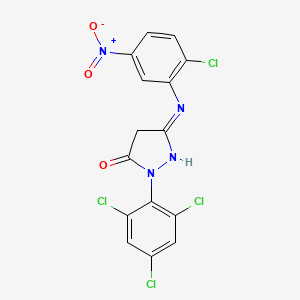
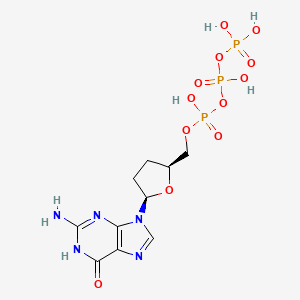
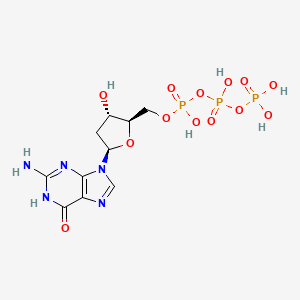
![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B1436495.png)
![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)
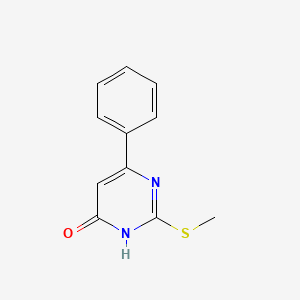
![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)
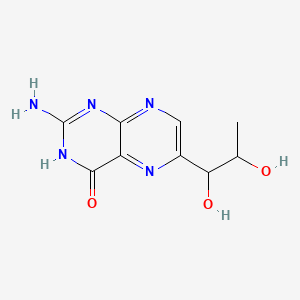
![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)
![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
